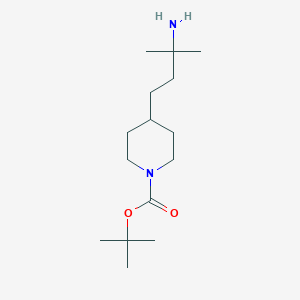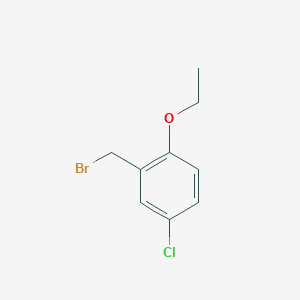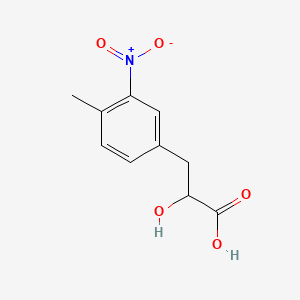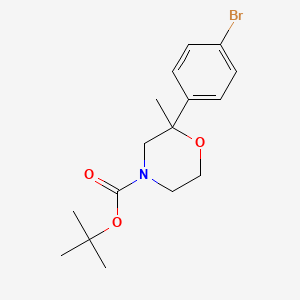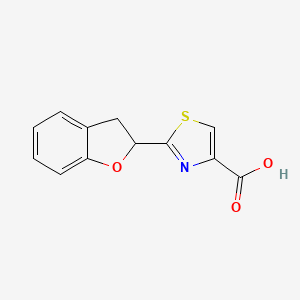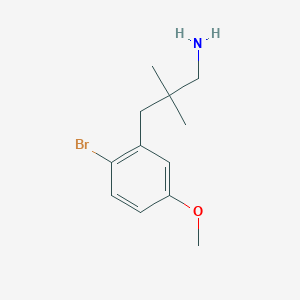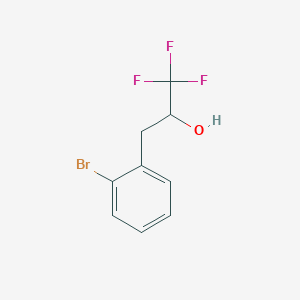
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoropropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(Phenyl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of 3-(2-Substituted phenyl)-1,1,1-trifluoropropan-2-ol derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the trifluoropropanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol
- 3-(2-Fluorophenyl)-1,1,1-trifluoropropan-2-ol
- 3-(2-Iodophenyl)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are distinct from those of its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity can influence the compound’s chemical behavior and its applications in various fields.
Propiedades
Fórmula molecular |
C9H8BrF3O |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H8BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
Clave InChI |
GLROWSYPXYCTTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



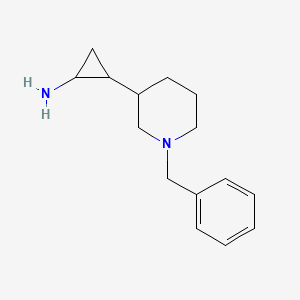
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
